4-Nonynal
Description
4-Nonynal (C₉H₁₄O) is an unsaturated aldehyde characterized by a nine-carbon chain with a terminal aldehyde group and a triple bond at the fourth position.
Properties
CAS No. |
21949-79-1 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
non-4-ynal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h9H,2-4,7-8H2,1H3 |
InChI Key |
MYFSBXJFCUTRPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nonynal can be synthesized through various methods. One common approach involves the partial oxidation of 4-nonyn-1-ol. This reaction typically requires an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 4-nonyn-1-ol. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), at elevated temperatures to facilitate the dehydrogenation reaction.
Chemical Reactions Analysis
Types of Reactions
4-Nonynal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used under anhydrous conditions.
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: 4-Nonyn-1-ol.
Substitution: Various substituted nonynal derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nonynal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential role in biological systems, particularly in lipid peroxidation processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a biomarker for oxidative stress.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor.
Mechanism of Action
The mechanism by which 4-Nonynal exerts its effects involves its reactivity as an aldehyde. It can form adducts with proteins and other biomolecules through nucleophilic addition reactions. This reactivity is crucial in its role in lipid peroxidation, where it can modify cellular components and influence various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Positional Isomers and Homologues
The comparison of 4-Nonynal with similar compounds focuses on structural analogues, such as Nonanal (a saturated aldehyde) and 2-Nonynal (an alkynal with a triple bond at the second position). Key differences arise from the presence and position of the triple bond:
| Property | This compound | Nonanal | 2-Nonynal |
|---|---|---|---|
| Molecular Formula | C₉H₁₄O | C₉H₁₈O | C₉H₁₄O |
| Functional Groups | Aldehyde, alkyne (C≡C at C4) | Aldehyde | Aldehyde, alkyne (C≡C at C2) |
| Reactivity | High (conjugated triple bond enhances electrophilicity) | Moderate (typical aldehyde reactivity) | High (proximity of triple bond to aldehyde increases conjugation effects) |
| Boiling Point | Expected lower than Nonanal due to reduced van der Waals forces from triple bond | ~185°C (literature value) | Likely lower than Nonanal but higher than this compound due to structural isomerism |
Key Findings :
- The triple bond in this compound reduces molecular symmetry and weakens intermolecular forces compared to Nonanal, leading to lower boiling points .
- Positional isomerism (e.g., 2-Nonynal vs. This compound) alters electronic conjugation, affecting reactivity in nucleophilic additions or oxidation reactions .
Key Findings :
- The alkyne in this compound offers unique pathways for chemical modifications, such as Huisgen cycloadditions, which are absent in saturated aldehydes like Hexanal .
- Functional group positioning (e.g., alkyne vs. phenyl) dictates biological activity and industrial applicability, as seen in antimicrobial evaluations .
Methodological Considerations for Comparative Analysis
The evidence underscores the importance of chemical analysis and database tools for rigorous comparisons:
- Analytical Techniques : Gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy are critical for identifying structural features and quantifying purity .
- Database Resources: Platforms like Reaxys and SciFinder enable systematic searches for structurally or functionally similar compounds, though specific data for this compound may require subscription access .
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